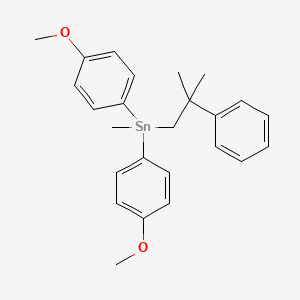
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. This compound is notable for its unique structure, which includes two 4-methoxyphenyl groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to the tin atom. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane typically involves the reaction of organotin halides with appropriate organic reagents. One common method is the reaction of trimethyltin chloride with 4-methoxyphenylmagnesium bromide, followed by the addition of 2-methyl-2-phenylpropyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The compound can participate in nucleophilic substitution reactions, where the organic groups attached to tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved often include coordination chemistry and organometallic mechanisms, where the tin atom plays a central role in mediating reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of tin.
Bis(2-methoxyphenyl)phosphine: Another organophosphorus compound with similar organic groups.
Dimethoxytrityl (DMT): Used as a protecting group in organic synthesis, particularly in nucleoside chemistry.
Uniqueness
The presence of the tin atom allows for unique coordination chemistry and catalytic properties not observed in similar organophosphorus compounds .
Properties
CAS No. |
78599-88-9 |
|---|---|
Molecular Formula |
C25H30O2Sn |
Molecular Weight |
481.2 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)-methyl-(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/C10H13.2C7H7O.CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-8-7-5-3-2-4-6-7;;/h4-8H,1H2,2-3H3;2*3-6H,1H3;1H3; |
InChI Key |
GVJSWAJHJGLSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Sn](C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




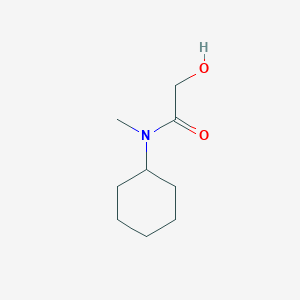

![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
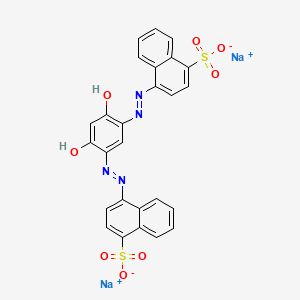
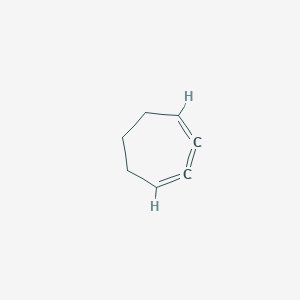
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
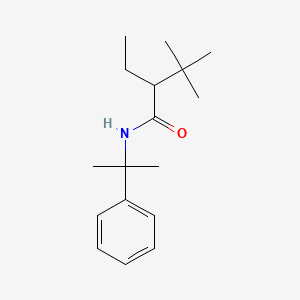

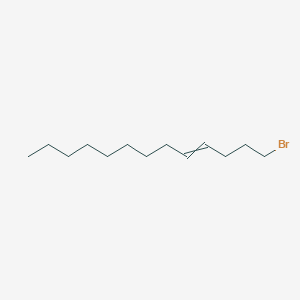
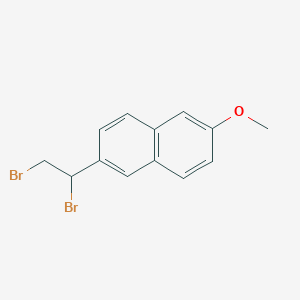
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
